6-(4,6-Dioxo-1,4,5,6-tetrahydro-pyrimidin-2-ylamino)-hexanoic acid is a chemical compound that has garnered attention for its potential applications in medicinal chemistry and drug development. This compound features a pyrimidine ring structure, which is significant in various biological activities. The molecular formula is CHNO, and it has a molecular weight of 288.27 g/mol. This compound has been identified in studies exploring phytocompounds and their docking capabilities against biological targets, indicating its relevance in pharmacological research .
The compound is classified as a pyrimidine derivative, which is a category of heterocyclic compounds containing nitrogen atoms in the ring structure. Pyrimidines are known for their role in nucleic acids and various biological processes. The specific structure of 6-(4,6-Dioxo-1,4,5,6-tetrahydro-pyrimidin-2-ylamino)-hexanoic acid suggests potential interactions with enzymes or receptors due to the presence of both amino and carbonyl functional groups.
The synthesis of 6-(4,6-Dioxo-1,4,5,6-tetrahydro-pyrimidin-2-ylamino)-hexanoic acid can be approached through several methods:
Technical details regarding specific reagents and conditions for these reactions are crucial for optimizing yield and purity.
The molecular structure of 6-(4,6-Dioxo-1,4,5,6-tetrahydro-pyrimidin-2-ylamino)-hexanoic acid features a hexanoic acid chain connected to a tetrahydropyrimidine ring. The presence of two carbonyl groups (dioxo) in the pyrimidine ring enhances its reactivity and potential for forming hydrogen bonds with biological targets.
The chemical reactivity of 6-(4,6-Dioxo-1,4,5,6-tetrahydro-pyrimidin-2-ylamino)-hexanoic acid can be explored through various reactions:
The mechanism of action for 6-(4,6-Dioxo-1,4,5,6-tetrahydro-pyrimidin-2-ylamino)-hexanoic acid is likely associated with its ability to interact with specific biological targets such as enzymes or receptors involved in metabolic pathways. The dual functionality provided by the amino and dioxo groups suggests that it may act as an inhibitor or modulator of enzymatic activity.
Research indicates that compounds with similar structures often exhibit bioactivity through:
The physical properties of 6-(4,6-Dioxo-1,4,5,6-tetrahydro-pyrimidin-2-ylamino)-hexanoic acid include:
The chemical properties include:
6-(4,6-Dioxo-1,4,5,6-tetrahydro-pyrimidin-2-ylamino)-hexanoic acid has potential applications in:
The emergence of 6-(4,6-Dioxo-1,4,5,6-tetrahydro-pyrimidin-2-ylamino)-hexanoic acid (CAS: 435345-32-7) reflects a targeted effort to explore structurally hybrid molecules that merge uracil-derived heterocycles with aliphatic spacers. This compound, cataloged commercially as a specialty research chemical, gained visibility through its inclusion in bioactive compound libraries targeting molecular interactions and enzyme modulation [2]. Its design leverages the known pharmacophore significance of the tetrahydropyrimidinedione (hydantoin) core, historically associated with osmoregulatory molecules like ectoine isolated from halophilic bacteria [4]. Unlike natural osmolytes, however, this synthetic analog incorporates a flexible hexanoic acid linker, enabling covalent conjugation or enhanced target engagement—strategies pivotal in proteolysis-targeting chimera (PROTAC) development and enzyme inhibitor design [3] [7].
Early pharmacological interest arose indirectly from patents disclosing structurally related dioxopiperidinyl isoindolinones (e.g., pomalidomide) for hematologic cancers. These agents demonstrated that dioxo-heterocycles could disrupt protein-protein interactions in the ubiquitin-proteasome pathway [3]. Though distinct in scaffold, 6-(4,6-Dioxo-1,4,5,6-tetrahydro-pyrimidin-2-ylamino)-hexanoic acid’s emergence parallels this trend, positioning it as a versatile synthon for anticancer and anti-infective agent development. Its current accessibility via specialized suppliers (e.g., 50 mg for ~$224) underscores its niche in high-throughput screening and medicinal chemistry optimization [1].
Table 1: Physicochemical and Commercial Profile of 6-(4,6-Dioxo-1,4,5,6-tetrahydro-pyrimidin-2-ylamino)-hexanoic Acid
Property | Detail | Source/Reference |
---|---|---|
CAS Registry Number | 435345-32-7 | Pharmint [2] |
Molecular Formula | C₁₀H₁₆N₃O₄ (calculated) | Aladdin [1] |
Commercial Availability | 50 mg, $223.90 | Aladdin [1] |
Supplier Categories | Chemical compound for medicinal purposes | Pharmint [2] |
Structural Features | Hydantoin core + C6-alkyl carboxylic acid | Derived from nomenclature |
Structural analogs of this compound cluster into two strategic categories: natural-inspired osmolytes and synthetic therapeutic agents. Ectoine (1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid), isolated from Ectothiorhodospira species, exemplifies the former. Its methyl-substituted pyrimidinecarboxylic acid framework shares the dihydropyrimidine core but lacks the hexanoic tether, limiting its utility as a bifunctional linker [4]. Conversely, synthetic libraries feature advanced derivatives like MGL-3196 (a thyroid receptor β-agonist), where a triazine-dione linked to a dihydropyridazinone via an ether bond demonstrates how spacer engineering enhances target selectivity [6].
The hexanoic acid moiety in 6-(4,6-Dioxo-1,4,5,6-tetrahydro-pyrimidin-2-ylamino)-hexanoic acid enables direct parallels to biotin mimics (e.g., 6-(2-oxohexahydro-thieno[3,4-d]imidazol-4-yl)-hexanoic acid). Both utilize C6 chains to bridge heterocycles and carboxylic acid groups, facilitating streptavidin-binding or protein conjugation [8]. Additionally, antiviral octahydropyrido-pyrazino-oxazepines incorporate similar spacer-linked heterocycles, exploiting the acid’s role in enhancing solubility or membrane permeability for viral protease inhibition [7].
Table 2: Structural and Functional Analogues in Drug Discovery
Compound | Core Structure | Biological Role | Key Divergence |
---|---|---|---|
Ectoine | 1,4,5,6-Tetrahydro-2-methylpyrimidine-4-carboxylic acid | Osmolyte, protein stabilizer | Methyl substitution; no extended linker |
MGL-3196 | Triazine-dione + dihydropyridazinone | THR-β agonist for dyslipidemia | Ether-linked aromatic cores |
Biotin-hexanoic acid analog | Tetrahydrothienoimidazolone + hexanoic acid | Streptavidin binding | Sulfur-containing fused ring system |
Antiviral oxazepines (e.g., US9732092B2) | Pyrido-pyrazino-oxazepine + variable acids | HIV integrase inhibition | Polycyclic scaffold with basic nitrogen |
Isoxazole- and triazine-based heterocycles further illustrate the pharmacophore versatility of dioxo-heterocycles. For instance, 4,5-diarylisoxazole-3-carboxylic acids act as 5-lipoxygenase-activating protein (FLAP) inhibitors, where the carboxylic acid anchors the molecule to the target’s binding pocket—a design principle applicable to the hexanoic acid linker in the subject compound [5]. Such analogs highlight ongoing efforts to balance rigid pharmacophores with flexible spacers to optimize binding kinetics and off-target selectivity.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2